molecular formula C20H19N5O2 B11003071 1-(2-methoxyethyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-4-carboxamide

1-(2-methoxyethyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-4-carboxamide

Cat. No.: B11003071
M. Wt: 361.4 g/mol
InChI Key: HABVPPNJFJMPFK-UHFFFAOYSA-N
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Description

    1-(2-methoxyethyl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-4-carboxamide: is a synthetic organic compound.

  • Its chemical structure comprises an indole core, a triazole ring, and a carboxamide group.
  • The compound’s systematic name reflects its substituents: a methoxyethyl group (at position 1), a triazole ring (at position 3), and an indole carboxamide (at position 4).
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One common method involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)phenyl ketone with sodium cyanide, followed by acid hydrolysis to yield the final product.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for various applications.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Under study for drug development (e.g., anticancer agents).

      Industry: Limited industrial applications, but its unique structure inspires further exploration.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of indole, triazole, and carboxamide moieties sets it apart.

      Similar Compounds: Other triazole-containing compounds, such as antifungal agents or herbicides.

    Properties

    Molecular Formula

    C20H19N5O2

    Molecular Weight

    361.4 g/mol

    IUPAC Name

    1-(2-methoxyethyl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]indole-4-carboxamide

    InChI

    InChI=1S/C20H19N5O2/c1-27-11-10-25-9-8-16-17(6-3-7-18(16)25)20(26)23-15-5-2-4-14(12-15)19-21-13-22-24-19/h2-9,12-13H,10-11H2,1H3,(H,23,26)(H,21,22,24)

    InChI Key

    HABVPPNJFJMPFK-UHFFFAOYSA-N

    Canonical SMILES

    COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

    Origin of Product

    United States

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